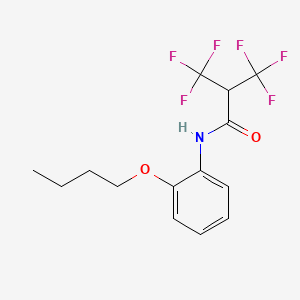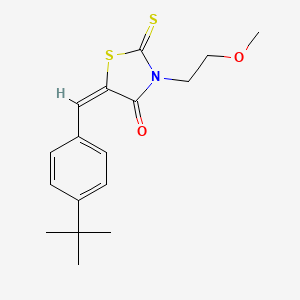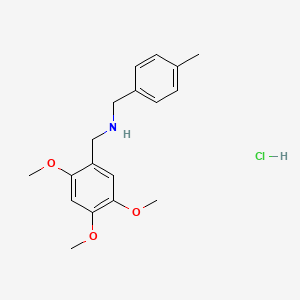![molecular formula C15H22N2O4S B5310656 N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5310656.png)
N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide, also known as CMS121, is a novel small molecule drug that has gained attention in the field of neuroscience research due to its potential therapeutic applications. CMS121 belongs to the class of compounds known as positive allosteric modulators (PAMs), which are compounds that enhance the activity of a receptor by binding to a site distinct from the receptor's primary binding site.
Mecanismo De Acción
N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide is a PAM of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that is widely distributed throughout the brain. mGluR5 plays a key role in synaptic plasticity, learning, and memory. N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the receptor's primary binding site for glutamate. This results in an increase in the receptor's response to glutamate, leading to enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
In addition to its cognitive-enhancing effects, N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to have other biochemical and physiological effects. In animal studies, N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory. N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide in lab experiments is its high potency and selectivity for mGluR5. This allows researchers to study the specific effects of mGluR5 activation without the confounding effects of other receptors. However, one limitation of using N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide. One area of interest is the development of more potent and selective PAMs for mGluR5. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide and its mechanism of action.
Métodos De Síntesis
N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide was first synthesized by a team of researchers at the University of California, Irvine in 2013. The synthesis method involves a multi-step process that begins with the reaction of 2-bromo-5-methoxybenzamide with cyclohexylmagnesium bromide to form the intermediate product, which is then reacted with methylamine and sulfuryl chloride to yield N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide. The final product is then purified using column chromatography to obtain a high purity compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been primarily studied for its potential therapeutic applications in the treatment of cognitive impairments associated with aging and neurodegenerative diseases such as Alzheimer's disease. In preclinical studies, N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to enhance cognitive function and memory in animal models, suggesting its potential as a cognitive enhancer. Additionally, N-cyclohexyl-2-methoxy-5-[(methylamino)sulfonyl]benzamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-2-methoxy-5-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-16-22(19,20)12-8-9-14(21-2)13(10-12)15(18)17-11-6-4-3-5-7-11/h8-11,16H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUVPEQYMJZSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B5310575.png)
![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B5310579.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-serinamide](/img/structure/B5310594.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5310608.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(2-methyl-3-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5310615.png)
![2-[(4-sec-butylphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5310621.png)

![5-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5310625.png)

![4-benzyl-3-ethyl-1-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepan-5-one](/img/structure/B5310641.png)
![2-(1H-benzimidazol-2-yl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5310642.png)
![4-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5310670.png)
![1-(3-fluorobenzyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5310676.png)